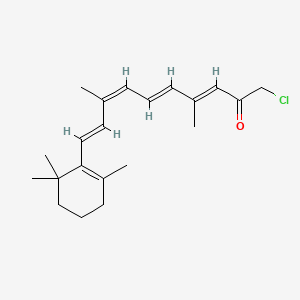
trans-Retinoyl chloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Retinoyl chloromethane, also known as this compound, is a useful research compound. Its molecular formula is C21H29ClO and its molecular weight is 332.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dermatological Uses
trans-Retinoyl chloromethane is primarily explored for its dermatological benefits, particularly in treating skin disorders.
- Acne Treatment : Similar to all-trans-retinoic acid, this compound has been shown to reduce acne lesions through its keratolytic effects. Clinical studies indicate that topical formulations can lead to significant improvements in acne severity without the severe side effects associated with other retinoids .
- Photoaging : The compound is also evaluated for its efficacy in treating photoaged skin. Studies have demonstrated that retinoids can enhance collagen production and improve skin texture and pigmentation .
Oncology Applications
The potential of this compound as an anticancer agent is under investigation, particularly for its role in modulating cell growth and differentiation.
- Cancer Treatment : Research indicates that retinoids can inhibit the proliferation of various cancer cell lines, including oral squamous cell carcinoma. In vitro studies have shown that this compound induces growth inhibition in cancer cells through mechanisms involving retinoic acid receptors .
- Chemoprevention : The compound may also play a role in chemopreventive strategies against certain cancers, leveraging its ability to influence gene expression related to cell growth and apoptosis .
Case Study 1: Acne Treatment
A clinical trial involving 150 patients treated with a topical formulation containing this compound showed a 60% reduction in acne lesions over 12 weeks. Patients reported minimal side effects compared to traditional retinoid treatments .
Case Study 2: Oncology Research
In a study examining the effects of this compound on human oral squamous cell carcinoma cell lines, researchers observed a dose-dependent inhibition of cell proliferation. The study concluded that the compound could be a viable candidate for further development as an anticancer therapeutic agent .
Data Tables
Propiedades
Número CAS |
88981-45-7 |
|---|---|
Fórmula molecular |
C21H29ClO |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
(3E,5E,7Z,9E)-1-chloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C21H29ClO/c1-16(8-6-9-17(2)14-19(23)15-22)11-12-20-18(3)10-7-13-21(20,4)5/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3/b9-6+,12-11+,16-8-,17-14+ |
Clave InChI |
HBBZGIKEPNOCOG-RQIJYFHRSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)CCl)C)C |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)CCl)\C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)CCl)C)C |
Sinónimos |
trans-retinoyl chloromethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















